![molecular formula C17H15ClN6 B5716869 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines and related compounds often involves multi-step chemical reactions that integrate various chemical groups into the pyrimidine moiety. Techniques include condensation reactions, cycloadditions, and the use of catalysts to facilitate the synthesis process. For instance, the use of copper catalysis for the synthesis of imidazo[1,2-a]pyrimidines showcases the efficiency of metal-catalyzed reactions in constructing these complex molecules (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine and related compounds is characterized by their complex ring systems. Structural analyses, such as X-ray crystallography, reveal the coplanar arrangements of the fused ring systems and the orientations of substituents which are crucial for their biological activity and chemical properties. The asymmetry in the unit cells and the presence of weak intermolecular interactions highlight the intricate nature of these molecules (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, reflecting their reactivity towards different chemical reagents. The formation of derivatives through reactions with amines, arylhydrazines, and the occurrence of Dimroth rearrangement are pivotal in modifying the chemical structure and thus tailoring the properties of these compounds for specific applications. These reactions enable the introduction of functional groups that significantly affect the chemical behavior of the resulting compounds (Oliveira-Campos, Salaheldin, & Rodrigues, 2007).
Physical Properties Analysis
The physical properties of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are influenced by the molecular structure, particularly the arrangement of the atoms and the type of intermolecular forces present within the crystals. The disorder in the ethyl side chains and the variation in the degree of twisting of the chlorophenyl rings relative to the pyrimidinone ring systems observed in structural studies provide insights into the compound's physical behavior (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for chemical modifications, are critical for the development and application of pyrazolo[3,4-d]pyrimidines. The ability to undergo cycloaddition reactions, the potential for substitution at various positions on the ring, and the effects of different substituents on the chemical and biological activities of these compounds are of particular interest. Studies on the synthesis and modification of these compounds provide valuable information on their chemical properties and the possibilities for creating derivatives with desired characteristics (Oliveira-Campos, Salaheldin, & Rodrigues, 2007).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-ethylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c1-2-15-19-7-8-23(15)16-14-9-22-24(17(14)21-11-20-16)10-12-3-5-13(18)6-4-12/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBRUIKPNUVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
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